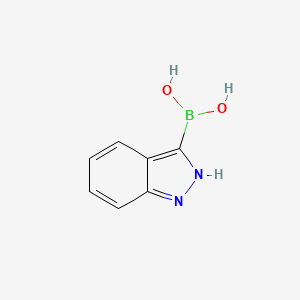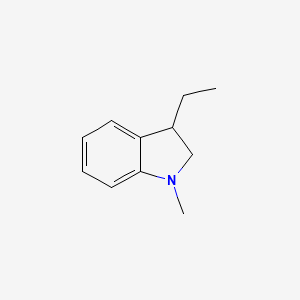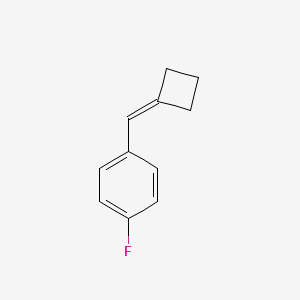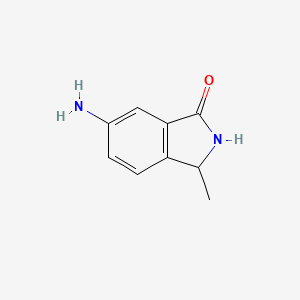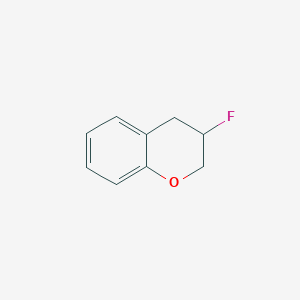
3-Fluorochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorochroman is a fluorinated derivative of chroman, a bicyclic organic compound. The presence of a fluorine atom at the third position of the chroman ring structure imparts unique chemical and physical properties to the molecule. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Fluorchroman beinhaltet typischerweise die Fluorierung von Chromanderivaten. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der eine geeignete Abgangsgruppe am Chromanring durch ein Fluoratom ersetzt wird. Dies kann unter geeigneten Bedingungen mit Reagenzien wie Kaliumfluorid oder Cäsiumfluorid erreicht werden.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Fluorchroman kann großtechnische Fluorierungsprozesse umfassen, bei denen Spezialausrüstung zum Umgang mit Fluor- oder anderen Fluorierungsmitteln eingesetzt wird. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten, wobei häufig kontrollierte Temperaturen und Drücke zum Einsatz kommen.
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Fluorchroman unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu fluorierten Chromanonen oder Chromonen oxidiert werden.
Reduktion: Reduktionsreaktionen können 3-Fluorchroman in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Medien.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder anderen Metallkatalysatoren.
Substitution: Nucleophile Reagenzien wie Natriummethoxid oder Natriumethoxid.
Hauptprodukte:
Oxidation: Fluorierte Chromanone oder Chromone.
Reduktion: Dihydro-3-fluorchromanderivate.
Substitution: Verschiedene substituierte Chromanderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-Fluorchroman hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Wird als Leitverbindung in der Arzneimittelforschung für verschiedene therapeutische Bereiche erforscht.
Industrie: Wird zur Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt, z. B. verbesserte thermische Stabilität und Beständigkeit gegen Abbau.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Fluorchroman beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Fluoratom kann die Bindungsaffinität und Selektivität der Verbindung gegenüber Enzymen oder Rezeptoren beeinflussen. Dies kann verschiedene biologische Pfade modulieren, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien zu den molekularen Zielstrukturen und Pfaden sind im Gange, um den Wirkmechanismus der Verbindung vollständig zu entschlüsseln.
Ähnliche Verbindungen:
3-Fluorchromon: Eine strukturell ähnliche Verbindung mit einer Carbonylgruppe an der vierten Position.
3-Fluorchromanol: Ein hydroxyliertes Derivat von 3-Fluorchroman.
3-Fluorchromen: Eine Verbindung mit einer Doppelbindung im Chromanring.
Einzigartigkeit: 3-Fluorchroman ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Fluoratoms, das ihm einzigartige chemische und physikalische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der pharmazeutischen Chemie und Materialwissenschaft.
Wirkmechanismus
The mechanism of action of 3-Fluorochroman involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biological pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-Fluorochromone: A structurally similar compound with a carbonyl group at the fourth position.
3-Fluorochromanol: A hydroxylated derivative of 3-Fluorochroman.
3-Fluorochromene: A compound with a double bond in the chroman ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
MNNHSKKUQDWMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)
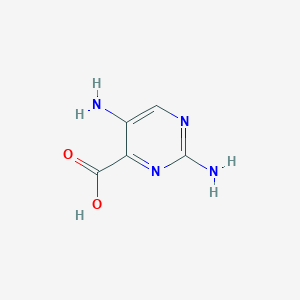

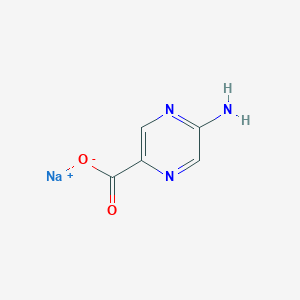
![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)


